2,4-Dimethyl-2-pentene

Description

Properties

IUPAC Name |

2,4-dimethylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-6(2)5-7(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCFYASOGFVJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211545 | |

| Record name | 2,4-Dimethylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a pungent acrid odor; [Chem Service MSDS] | |

| Record name | 2,4-Dimethylpent-2-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-65-0 | |

| Record name | 2,4-Dimethyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylpent-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYL-2-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLPENT-2-ENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR4J7V2RTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethyl-2-pentene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,4-dimethyl-2-pentene. An acyclic olefin, this compound serves as a valuable intermediate in organic synthesis. This document includes a summary of its key physical and chemical properties, a detailed structural analysis, and an examination of its characteristic reactions, complete with illustrative experimental protocols.

Chemical Properties

This compound is a flammable, colorless liquid. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| Boiling Point | 83 °C |

| Melting Point | -128 °C |

| Density | 0.696 g/mL |

| Refractive Index | 1.402 |

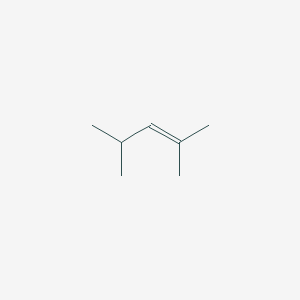

Chemical Structure

This compound, systematically named 2,4-dimethylpent-2-ene, is a branched unsaturated hydrocarbon. Its structure features a seven-carbon backbone with a double bond located at the second carbon position. Two methyl groups are attached to the second and fourth carbon atoms. This tetrasubstituted double bond is a key feature influencing its reactivity.

-

IUPAC Name: 2,4-dimethylpent-2-ene

-

SMILES: CC(C)C=C(C)C

-

InChIKey: VVCFYASOGFVJFN-UHFFFAOYSA-N

The molecule does not possess any chiral centers.

Chemical Reactivity and Experimental Protocols

The presence of a carbon-carbon double bond makes this compound reactive towards electrophilic addition reactions. Key reactions include ozonolysis, acid-catalyzed hydration, halogenation, and hydrogenation.

Synthesis via Dehydration of 2,4-Dimethyl-2-pentanol (B165554)

A common method for the synthesis of this compound is the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol.

Experimental Protocol (Adapted from a general procedure for alcohol dehydration):

-

In a round-bottom flask, a mixture of 2,4-dimethyl-2-pentanol and a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) is prepared.

-

The flask is fitted with a distillation apparatus.

-

The mixture is heated to a temperature typically in the range of 150-180°C.[1]

-

The alkene product, being more volatile, distills over as it is formed.

-

The collected distillate is washed with a dilute base solution to remove any acidic impurities.

-

The organic layer is then washed with water and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The final product can be purified by fractional distillation.

Ozonolysis

Ozonolysis of this compound results in the cleavage of the double bond to yield two carbonyl compounds: acetone (B3395972) and isobutyraldehyde.

General Experimental Protocol for Ozonolysis:

-

Dissolve this compound in an inert solvent (e.g., dichloromethane (B109758) or methanol) in a round-bottom flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Reductive Workup: Add a reducing agent, such as dimethyl sulfide (B99878) or zinc dust and acetic acid, to the reaction mixture. This will quench the ozonide intermediate and yield the aldehyde and ketone products.

-

Allow the mixture to warm to room temperature.

-

The products can then be isolated and purified using standard techniques such as distillation or chromatography.

Caption: Ozonolysis of this compound.

Acid-Catalyzed Hydration

The acid-catalyzed hydration of this compound follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond, and the hydrogen adds to the less substituted carbon. This reaction proceeds through a tertiary carbocation intermediate.

General Experimental Protocol for Acid-Catalyzed Hydration:

-

In a flask, dissolve this compound in an excess of water.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Stir the mixture at a suitable temperature. The reaction progress can be monitored by techniques like gas chromatography.

-

Upon completion, neutralize the acid catalyst with a weak base.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous drying agent.

-

The solvent is then removed under reduced pressure to yield the alcohol product, 2,4-dimethyl-2-pentanol.

Caption: Acid-Catalyzed Hydration Pathway.

Halogenation

This compound reacts with halogens, such as bromine (Br₂), in an addition reaction across the double bond. When the reaction is carried out in the presence of water, a halohydrin is formed.

General Experimental Protocol for Bromination in Water:

-

Dissolve this compound in a suitable solvent that is miscible with water, such as tetrahydrofuran (B95107) (THF).

-

Add an aqueous solution of bromine (bromine water).

-

Stir the mixture at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

-

After the reaction is complete, quench any remaining bromine with a reducing agent like sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

-

Remove the solvent to obtain the bromohydrin product.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound reduces the double bond to a single bond, yielding the corresponding alkane, 2,4-dimethylpentane. This reaction typically proceeds with syn-addition of hydrogen atoms across the double bond.

General Experimental Protocol for Catalytic Hydrogenation:

-

Dissolve this compound in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

-

Place the reaction mixture in a hydrogenation apparatus.

-

Introduce hydrogen gas (H₂) into the reaction vessel, typically at a pressure of 1-4 atmospheres.

-

Stir or agitate the mixture to ensure good contact between the reactants and the catalyst.

-

Monitor the reaction by observing the uptake of hydrogen gas.

-

Once the reaction is complete, filter off the catalyst.

-

Remove the solvent by distillation to obtain the product, 2,4-dimethylpentane.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dimethyl-2-pentene, a branched acyclic olefin. This document details common laboratory and industrial synthesis methodologies, including acid-catalyzed dehydration and dehydrohalogenation. It further presents a thorough analysis of the characterization of this compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Gas Chromatography (GC). Detailed experimental protocols, quantitative data summaries, and visual representations of workflows and reaction mechanisms are provided to support researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (C₇H₁₄) is a valuable chemical intermediate in organic synthesis.[1] Its structure, featuring a tetrasubstituted double bond, makes it a subject of interest in mechanistic studies and a precursor for the synthesis of more complex molecules. This guide aims to provide a detailed technical resource for the preparation and analysis of this compound.

Synthesis of this compound

Two primary methods for the laboratory synthesis of this compound are acid-catalyzed dehydration of the corresponding alcohol and dehydrohalogenation of an alkyl halide. Industrial production often utilizes catalytic cracking of larger hydrocarbons.

Acid-Catalyzed Dehydration of 2,4-Dimethyl-2-pentanol

This is a common and efficient laboratory method for the synthesis of this compound. The reaction proceeds via an E1 elimination mechanism.

Reaction:

(CH₃)₂C(OH)CH₂CH(CH₃)₂ → (CH₃)₂C=CHCH(CH₃)₂ + H₂O

Mechanism:

The acid catalyst protonates the hydroxyl group of the alcohol, forming a good leaving group (water). Departure of water results in a tertiary carbocation, which is relatively stable. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond.

Dehydrohalogenation of 2-Chloro-2,4-dimethylpentane (B15213015)

This method involves the elimination of a hydrogen halide from an alkyl halide using a strong base, typically following an E2 mechanism.

Reaction:

(CH₃)₂C(Cl)CH₂CH(CH₃)₂ + Base → (CH₃)₂C=CHCH(CH₃)₂ + H-Base⁺ + Cl⁻

Mechanism:

The E2 mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the carbon bearing the halogen, while simultaneously the carbon-halogen bond breaks and the double bond forms.

Experimental Protocols

Protocol for Acid-Catalyzed Dehydration of 2,4-Dimethyl-2-pentanol

Materials:

-

2,4-dimethyl-2-pentanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

-

Ice bath

Procedure:

-

In a round-bottomed flask, place 2,4-dimethyl-2-pentanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Set up a simple distillation apparatus with the flask connected to a condenser and a receiving flask cooled in an ice bath.

-

Gently heat the reaction mixture using a heating mantle. The alkene product will distill as it is formed.

-

Collect the distillate, which will contain the crude this compound and some water.

-

Transfer the distillate to a separatory funnel and wash it with a 5% sodium hydroxide solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

-

Perform a final fractional distillation to purify the this compound, collecting the fraction boiling at the appropriate temperature.

Protocol for Dehydrohalogenation of 2-Chloro-2,4-dimethylpentane

Materials:

-

2-Chloro-2,4-dimethylpentane

-

Potassium hydroxide (KOH)

-

Ethanol (B145695) (as solvent)

-

Reflux apparatus

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

Prepare a solution of potassium hydroxide in ethanol in a round-bottomed flask.

-

Add 2-chloro-2,4-dimethylpentane to the flask.

-

Set up a reflux condenser and heat the mixture to reflux for a specified period.

-

After the reflux period, allow the mixture to cool.

-

Set up a distillation apparatus and distill the product from the reaction mixture.

-

Wash the distillate with water in a separatory funnel to remove any remaining ethanol and salts.

-

Separate the organic layer and dry it over an anhydrous drying agent.

-

Purify the product by fractional distillation.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol [2] |

| Boiling Point | 83 °C |

| Density | 0.695 g/mL |

| Refractive Index | 1.4037 |

| Appearance | Colorless liquid with a pungent, acrid odor.[1][2] |

Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.0 | Doublet | 6H | (CH₃)₂CH- |

| ~1.6 | Singlet | 3H | =C(CH₃)- |

| ~1.7 | Singlet | 3H | =C(CH₃)- |

| ~2.2 | Multiplet | 1H | (CH₃)₂CH- |

| ~5.1 | Doublet | 1H | =CH- |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~22.0 | (CH₃)₂CH- |

| ~25.0 | =C(CH₃)- |

| ~26.0 | =C(CH₃)- |

| ~31.0 | (CH₃)₂CH- |

| ~125.0 | =CH- |

| ~135.0 | =C(CH₃)₂ |

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~2960-2850 | C-H stretch (sp³) |

| ~1670 | C=C stretch (alkene) |

| ~1465 | C-H bend (CH₃) |

| ~1380, ~1365 | C-H bend (gem-dimethyl) |

| ~840 | =C-H bend (trisubstituted alkene) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 98 | Molecular ion (M⁺) |

| 83 | [M - CH₃]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

Gas Chromatography (GC)

Gas chromatography is used to assess the purity of the synthesized this compound and to separate it from any isomers or unreacted starting materials.

Typical GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable.

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C (for FID)

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure separation of volatile components.

-

Carrier Gas: Helium or Nitrogen

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis and purification of this compound.

Acid-Catalyzed Dehydration Mechanism

Caption: Mechanism of acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol.

E2 Dehydrohalogenation Mechanism

Caption: Concerted E2 mechanism for the dehydrohalogenation of 2-chloro-2,4-dimethylpentane.

Safety and Handling

This compound is a highly flammable liquid and vapor.[2] It may be fatal if swallowed and enters airways.[2] It also causes skin and eye irritation.[3] Handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. All equipment should be properly grounded to avoid static discharge.[4]

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The presented protocols for acid-catalyzed dehydration and dehydrohalogenation offer reliable methods for its laboratory preparation. The comprehensive characterization data, including NMR, IR, and MS, serve as a valuable reference for product verification. Adherence to the outlined safety precautions is crucial when handling this compound. This technical guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-2-Pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4-dimethyl-2-pentene (CAS No: 625-65-0), an unsaturated aliphatic hydrocarbon. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in chemical synthesis.

| Physical Property | Value | Units |

| Molecular Formula | C₇H₁₄ | - |

| Molecular Weight | 98.19 | g/mol [1][2] |

| Density | 0.696 - 0.70 | g/mL[1][3] |

| Boiling Point | 83 | °C[1][3] |

| Melting Point | -128 to -127.7 | °C[1][3] |

| Refractive Index | 1.402 | -[1][3] |

| Vapor Pressure | 84.2 | mmHg at 25°C[3] |

| Molar Volume | 141.2 | mL/mol[1] |

| Molecular Refractive Power | 34.34 | mL/mol[1] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

2.1. Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.[4]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil or silicone oil), and a heat source.

-

Procedure:

-

A few drops of this compound are placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heating oil, ensuring the side arm is not overfilled.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[4]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a continuous stream of bubbles is observed.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]

-

2.2. Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (or specific gravity bottle) is a flask with a precise volume used to determine the density of liquids.

-

Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The pycnometer is again brought to thermal equilibrium in the constant temperature water bath, and its mass is determined.

-

The density of this compound is calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature.

-

2.3. Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium.[5] It is a characteristic property of a substance and can be used for identification and purity assessment.[6] An Abbe refractometer is commonly used for this measurement.[7]

-

Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium D line at 589 nm).[6]

-

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and the instrument is allowed to reach thermal equilibrium with the circulating water from the constant temperature bath.

-

The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.

-

The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Solubility

This compound is a nonpolar compound. Consistent with the principle of "like dissolves like," it is virtually insoluble in polar solvents such as water but is soluble in nonpolar organic solvents.[8]

Structural Information

The structure of this compound consists of a five-carbon chain with a double bond at the second carbon and methyl groups at the second and fourth carbons.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

References

- 1. This compound [stenutz.eu]

- 2. 2,4-Dimethylpent-2-ene | C7H14 | CID 12260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.weber.edu [faculty.weber.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound(625-65-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 2,4-Dimethyl-2-pentene (CAS 625-65-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethyl-2-pentene (CAS 625-65-0), a branched acyclic olefin. The document details its physicochemical properties, spectroscopic data, synthesis, and key chemical reactions. Emphasis is placed on providing detailed experimental protocols for its synthesis and characteristic reactions, aimed at facilitating its use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and related fields. As a simple alkene, this compound is not known to be involved in biological signaling pathways.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent, acrid odor.[1] It is a flammable, unsaturated hydrocarbon, insoluble in water but soluble in organic solvents.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ | [2][3] |

| Molecular Weight | 98.19 g/mol | [4][5][6] |

| CAS Number | 625-65-0 | [2][3][5] |

| Boiling Point | 83 °C | [4] |

| Melting Point | -128 °C | [4][6][7] |

| Density | 0.70 g/mL (approx.) | [6][7] |

| Refractive Index | 1.40 | [6] |

| InChI | InChI=1S/C7H14/c1-6(2)5-7(3)4/h5-6H,1-4H3 | [2][3][5] |

| SMILES | CC(C)C=C(C)C | [2] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

| Spectrum | Key Features |

| ¹H NMR | Data available, characteristic peaks for vinyl and methyl protons. |

| ¹³C NMR | Data available, characteristic peaks for sp² and sp³ hybridized carbons. |

| IR Spectroscopy | Characteristic C=C stretch for a tetrasubstituted alkene. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

Note: Detailed spectral data can be found in various online databases such as the NIST WebBook and PubChem.[3][5]

Synthesis

A common and reliable method for the synthesis of this compound is the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol.[4]

Experimental Protocol: Dehydration of 2,4-Dimethyl-2-pentanol

Materials:

-

2,4-dimethyl-2-pentanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

Procedure:

-

In a round-bottom flask equipped with a distillation head, place 2,4-dimethyl-2-pentanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Heat the mixture to approximately 150-180°C.[4] The product, this compound, will distill as it is formed.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer using a separatory funnel and dry it over anhydrous magnesium sulfate.

-

Purify the product by fractional distillation, collecting the fraction boiling at approximately 83°C.

Caption: E1 mechanism for the dehydration of 2,4-dimethyl-2-pentanol.

Chemical Reactions

The tetrasubstituted double bond in this compound is electron-rich and readily undergoes addition reactions.

Ozonolysis

Ozonolysis is a powerful method to cleave the double bond, yielding two ketone fragments. This reaction is particularly useful for structural elucidation.

Materials:

-

This compound

-

Methanol or dichloromethane (B109758) (solvent)

-

Ozone generator

-

Dimethyl sulfide (B99878) (DMS) or zinc dust/acetic acid for reductive workup

-

Dry ice/acetone (B3395972) bath

-

Gas dispersion tube

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., methanol) in a flask equipped with a gas dispersion tube and cool to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the alkene.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

For reductive workup, add dimethyl sulfide and allow the solution to warm to room temperature.

-

Remove the solvent under reduced pressure. The products, acetone and 2-methylpropanal, can be isolated and characterized.

Caption: Ozonolysis of this compound.

Electrophilic Addition of HBr

This compound reacts with hydrogen bromide (HBr) via an electrophilic addition mechanism to form 2-bromo-2,4-dimethylpentane.

Materials:

-

This compound

-

Hydrogen bromide (gas or in acetic acid)

-

Anhydrous ether (solvent)

-

Sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Dissolve this compound in anhydrous ether in a flask protected from atmospheric moisture.

-

Cool the solution in an ice bath.

-

Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

-

After the reaction is complete (monitored by TLC or GC), wash the reaction mixture with cold sodium bicarbonate solution to remove excess HBr.

-

Separate the organic layer, dry it over anhydrous calcium chloride, and remove the solvent by distillation.

-

The product, 2-bromo-2,4-dimethylpentane, can be purified by vacuum distillation.

Caption: Electrophilic addition of HBr to this compound.

Applications

This compound serves as a valuable intermediate in organic synthesis.[4] Its applications include:

-

Starting material: For the synthesis of more complex organic molecules.[4]

-

Research chemical: Used in studies of reaction mechanisms, such as ozonolysis and electrophilic additions.[4]

-

Polymer production: Potential use in the production of polymers and other industrial chemicals.[4]

-

Fragrance and Flavor: Can be used as an intermediate in the production of fragrance and flavor compounds.[8]

Safety and Handling

This compound is a highly flammable liquid and vapor.[5][9] It may be fatal if swallowed and enters airways.[5][9] It is advisable to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[9]

References

- 1. youtube.com [youtube.com]

- 2. This compound CAS 625-65-0|RUO [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound(625-65-0) 1H NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. TRANS-3,4-DIMETHYL-2-PENTENE(4914-92-5) 1H NMR spectrum [chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

Spectroscopic Analysis of 2,4-Dimethyl-2-Pentene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,4-dimethyl-2-pentene, a branched alkene of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed spectroscopic reference for this compound.

Data Presentation

The spectroscopic data for this compound are summarized in the tables below, offering a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.1 | Singlet | 1H | =C-H |

| ~2.2 | Septet | 1H | -CH(CH₃ )₂ |

| ~1.7 | Singlet | 6H | =C(CH₃ )₂ |

| ~1.0 | Doublet | 6H | -CH(CH₃ )₂ |

¹³C NMR (Carbon-13 NMR) Data [1]

| Chemical Shift (δ) ppm | Carbon Type |

| ~133 | Quaternary (=C (CH₃)₂) |

| ~124 | Tertiary (=C H-) |

| ~31 | Tertiary (-C H(CH₃)₂) |

| ~26 | Primary (=C(C H₃)₂) |

| ~22 | Primary (-CH(C H₃)₂) |

Infrared (IR) Spectroscopy[2][3]

| Frequency (cm⁻¹) | Intensity | Vibration Type |

| ~3050 | Medium | =C-H Stretch |

| 2960-2870 | Strong | C-H Stretch (sp³) |

| ~1670 | Medium | C=C Stretch |

| ~1465 | Medium | C-H Bend (CH₃) |

| ~1380, ~1365 | Medium | C-H Bend (gem-dimethyl) |

| ~815 | Strong | =C-H Bend (out-of-plane) |

Mass Spectrometry (MS)[4][5]

| m/z Ratio | Relative Intensity (%) | Assignment |

| 98 | ~30 | [M]⁺ (Molecular Ion) |

| 83 | ~100 | [M - CH₃]⁺ (Base Peak) |

| 57 | ~40 | [C₄H₉]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. A small plug of glass wool can be used in the pipette to filter out any particulate matter.

-

Ensure the final solution height in the NMR tube is approximately 4-5 cm.

2. Data Acquisition (¹H and ¹³C):

-

The NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

-

The sample is inserted into the magnet, and the field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity and resolution.

-

For ¹H NMR, standard acquisition parameters are used, including a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.[2]

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

The acquired Free Induction Decay (FID) is then processed using a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Acquire a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared.

-

The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column.

-

The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.

2. Ionization and Analysis:

-

Electron Ionization (EI) is typically used, with electrons accelerated to 70 eV.

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound, as well as a general workflow for spectroscopic analysis.

References

Thermodynamic Properties of 2,4-Dimethyl-2-Pentene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of 2,4-dimethyl-2-pentene. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant chemical pathways.

Core Thermodynamic Data

The thermodynamic properties of this compound have been experimentally determined and are summarized below. These values are crucial for understanding the molecule's stability, reactivity, and behavior in various chemical processes.

Table 1: Enthalpy Data

| Property | Value | Units | Method | Reference |

| Standard Enthalpy of Combustion (liquid) | -4632.27 ± 0.84 | kJ/mol | Bomb Calorimetry | Rockenfeller and Rossini, 1961[1][2] |

| Standard Enthalpy of Formation (liquid) | -123.1 | kJ/mol | Calculated from Enthalpy of Combustion | Rockenfeller and Rossini, 1961[1][2] |

| Enthalpy of Hydrogenation (liquid) | -109.4 ± 1.2 | kJ/mol | Reaction Calorimetry | Rogers and Dejroongruang, 1989[3] |

Table 2: Phase Change and Physical Properties

| Property | Value | Units | Method | Reference |

| Boiling Point | 83 | °C | Not Specified | Stenutz |

| Melting Point | -128 | °C | Not Specified | Stenutz |

| Enthalpy of Vaporization | 34.3 | kJ/mol | Not Specified | NIST WebBook |

| Critical Temperature | 248 | °C | Not Specified | Stenutz |

| Critical Pressure | 23.4 | atm | Not Specified | Stenutz |

| Molecular Weight | 98.19 | g/mol | --- | PubChem[4] |

| Molecular Formula | C₇H₁₄ | --- | --- | PubChem[4] |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on established experimental techniques. While the specific instrumental parameters for the cited studies on this compound are detailed in the original publications, the general methodologies are described below.

Enthalpy of Combustion: Bomb Calorimetry

The standard enthalpy of combustion of liquid this compound was determined using bomb calorimetry.[1][2] This technique involves the complete combustion of a known mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen under pressure.

General Experimental Workflow:

-

A precisely weighed sample of this compound is placed in a crucible within the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The final temperature of the water is recorded once thermal equilibrium is reached.

-

The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

Enthalpy of Hydrogenation: Reaction Calorimetry

The enthalpy of hydrogenation of this compound was measured via reaction calorimetry.[3] This method quantifies the heat evolved or absorbed during a chemical reaction, in this case, the addition of hydrogen across the double bond.

General Experimental Workflow:

-

A solution of this compound in a suitable solvent (e.g., cyclohexane) is placed in a reaction calorimeter.

-

A catalyst, typically a noble metal such as platinum or palladium on a carbon support, is introduced.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

A known amount of hydrogen gas is introduced into the reaction vessel, initiating the hydrogenation reaction.

-

The temperature of the reaction mixture is monitored as the exothermic hydrogenation reaction proceeds.

-

The total heat released is determined from the temperature change and the heat capacity of the calorimeter and its contents.

-

The enthalpy of hydrogenation is then calculated per mole of the alkene.

Phase Change Properties

Properties such as boiling point, melting point, and enthalpy of vaporization are determined using various thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are common methods for accurately measuring these transitions. The vapor pressure, which is related to the boiling point, can be determined by methods such as the static or effusion method.

Visualized Chemical Pathways

The following diagrams, generated using the DOT language, illustrate key chemical reactions involving this compound.

Caption: Hydrogenation of this compound to 2,4-dimethylpentane.

Caption: Synthesis of this compound via dehydration of 2,4-dimethyl-2-pentanol.

References

An In-Depth Technical Guide to 2,4-Dimethyl-2-Pentene: Molecular Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethyl-2-pentene, a branched aliphatic alkene. It details its fundamental molecular characteristics, outlines a primary synthetic route through the dehydration of a tertiary alcohol, and provides protocols for its characterization using modern analytical techniques.

Core Molecular Data

This compound is a seven-carbon branched alkene. Its fundamental molecular properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol |

| CAS Number | 625-65-0 |

Synthesis of this compound via Dehydration of 2,4-Dimethyl-2-pentanol

A primary and efficient method for the synthesis of this compound is the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol.[1][2][3] This elimination reaction, typically following an E1 mechanism for tertiary alcohols, involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a stable tertiary carbocation and subsequent deprotonation to yield the alkene.[1][2][3] Strong acids such as sulfuric acid or phosphoric acid are commonly employed as catalysts.[1][2][4]

Caption: Synthesis of this compound via acid-catalyzed dehydration.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the dehydration of tertiary alcohols.[5]

Materials:

-

2,4-Dimethyl-2-pentanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle

Procedure:

-

In a round-bottom flask, cautiously add a measured amount of concentrated sulfuric acid to 2,4-dimethyl-2-pentanol. A typical ratio is approximately 1:4 by volume (acid:alcohol).

-

Assemble a simple distillation apparatus with the round-bottom flask.

-

Gently heat the mixture using a heating mantle. The alkene product, being more volatile, will distill as it is formed.

-

Collect the distillate in a receiver cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any residual acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Decant or filter the dried liquid into a clean, dry distillation flask.

-

Perform a final fractional distillation to purify the this compound, collecting the fraction boiling at the expected temperature (approximately 83-85 °C).

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile organic compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each component, allowing for definitive identification.[6][7]

Caption: Workflow for GC-MS analysis of this compound.

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., HP-5MS or equivalent).

-

Mass spectrometer detector.

Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-200.

-

Sample Preparation:

-

Dilute a small amount of the purified this compound in a volatile solvent such as hexane (B92381) or dichloromethane.

-

Inject a 1 µL aliquot into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols are intended to serve as a starting point for researchers, who may need to optimize conditions based on their specific laboratory setup and reagents.

References

An In-depth Technical Guide to the Stability and Reactivity of 2,4-Dimethyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity of 2,4-dimethyl-2-pentene, a branched acyclic olefin.[1] The document details its thermochemical properties, spectroscopic data, and characteristic chemical transformations. Key reactions, including synthesis, purification, ozonolysis, acid-catalyzed hydration, and catalytic hydrogenation, are discussed with detailed experimental protocols. This guide is intended to be a valuable resource for professionals in organic synthesis, reaction mechanism studies, and drug development.[2]

Core Properties and Stability

This compound, with the chemical formula C₇H₁₄, is a colorless liquid with a pungent, acrid odor.[1][3] Its structure features a tetrasubstituted double bond, which significantly influences its stability and reactivity.[2] The stability of this compound can be quantitatively assessed through its thermochemical data.

Physicochemical and Thermochemical Data

A summary of the key physical and thermochemical properties of this compound is presented in Table 1. The heat of combustion and heat of hydrogenation provide insights into the molecule's energetic stability.

| Property | Value | Units | Reference(s) |

| Molecular Weight | 98.19 | g/mol | [1] |

| Boiling Point | 83 | °C | [4] |

| Melting Point | -128 | °C | [4] |

| Density | 0.695 | g/mL | [4] |

| Enthalpy of Combustion (liquid) | -4632.27 ± 0.84 | kJ/mol | [5][6][7] |

| Enthalpy of Hydrogenation (liquid) | -109.4 ± 1.2 | kJ/mol | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The key chemical shifts are summarized in Table 2.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.1 | d | 1H | Vinylic H |

| ~2.2 | m | 1H | Allylic CH |

| ~1.6 | s | 6H | Vinylic CH₃ |

| ~0.9 | d | 6H | Isopropyl CH₃ |

Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.

Infrared (IR) Spectrum

The IR spectrum of this compound displays characteristic peaks for an alkene. Key absorptions are listed in Table 3.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (sp³) |

| ~2870 | Strong | C-H stretch (sp³) |

| ~1670 | Medium | C=C stretch (tetrasubstituted) |

| ~1465 | Medium | C-H bend (CH₃) |

| ~1380, ~1365 | Medium | C-H bend (gem-dimethyl) |

Mass Spectrum

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns. The base peak is typically observed at m/z 43.

Reactivity and Key Transformations

The tetrasubstituted double bond in this compound is the center of its reactivity, making it susceptible to a variety of addition reactions.

Synthesis via Dehydration of 2,4-Dimethyl-2-pentanol

A common method for the synthesis of this compound is the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol.[9] This reaction proceeds via an E1 mechanism.

Caption: Synthesis of this compound via E1 dehydration.

Purification by Fractional Distillation

Crude this compound, often containing isomeric byproducts, can be purified by fractional distillation due to differences in boiling points.

References

- 1. 2,4-Dimethylpent-2-ene | C7H14 | CID 12260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(625-65-0) 1H NMR spectrum [chemicalbook.com]

- 3. 2,4-DIMETHYL-1-PENTENE(2213-32-3) 1H NMR spectrum [chemicalbook.com]

- 4. 2,4-DIMETHYLPENTANE(108-08-7) IR2 [m.chemicalbook.com]

- 5. 2-Pentene, 2,4-dimethyl- [webbook.nist.gov]

- 6. Khan Academy [khanacademy.org]

- 7. This compound(625-65-0) IR Spectrum [chemicalbook.com]

- 8. homework.study.com [homework.study.com]

- 9. 2-Pentene, 2,4-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Safety and Handling of 2,4-Dimethyl-2-Pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-dimethyl-2-pentene, tailored for a technical audience. It includes detailed data on its properties, hazards, and safe handling procedures, alongside illustrative workflows to ensure laboratory safety.

Chemical and Physical Properties

This compound is a branched unsaturated hydrocarbon.[1] It is a colorless liquid with a pungent, acrid odor.[2][3] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | [4] |

| Molecular Weight | 98.19 g/mol | [4][5] |

| CAS Registry Number | 625-65-0 | [4] |

| Appearance | Colorless liquid | [6] |

| Odor | Pungent, acrid | [2][3] |

| Boiling Point | 83 °C | [7] |

| Melting Point | -128 °C | [7] |

| Density | 0.696 g/mL | [7] |

| Vapor Pressure | 170.264 mmHg @ 37.7 °C | [8] |

| Flash Point | -21 °C / -5.8 °F | [9] |

| Autoignition Temperature | No data available | [9] |

| Solubility | Insoluble in water | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[8] It is a highly flammable liquid and vapor.[5][10][11][12] Inhalation of vapors may cause drowsiness, dizziness, and respiratory irritation.[6][8] Skin and eye contact can also cause irritation.[6] Aspiration into the lungs if swallowed may cause severe lung damage.[5][8][11][12]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[10] |

| Skin Corrosion/Irritation | 2 | Causes skin irritation[6] |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation[6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | May cause respiratory irritation[6] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[5][11][12] |

Experimental Protocols for Safety Assessment

Flash Point Determination

The flash point is a critical measure of a liquid's flammability.[13] For highly volatile liquids like this compound, a closed-cup method is typically employed to prevent the loss of volatile components and provide a more conservative estimate of the fire hazard.[13]

General Protocol (based on ASTM D56 - Tag Closed Cup Method):

-

A specified volume of the sample is placed in the test cup of the apparatus.

-

The sample is slowly heated at a controlled rate.

-

At regular temperature intervals, a small flame is introduced into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[14]

Acute Toxicity Testing (LD₅₀/LC₅₀)

Acute toxicity data, such as the median lethal dose (LD₅₀) and median lethal concentration (LC₅₀), are used to assess the short-term poisoning potential of a substance.[15] These tests are typically conducted on laboratory animals, most commonly rats or mice.[15]

General Protocol for Oral LD₅₀ (based on OECD Guideline 423):

-

A group of fasted animals is administered a single dose of the test substance by oral gavage.

-

The animals are observed for a set period, typically 14 days, for signs of toxicity and mortality.[15]

-

The dose at which 50% of the test animals die is determined and expressed in milligrams of substance per kilogram of body weight (mg/kg).[15][16]

General Protocol for Inhalation LC₅₀ (based on OECD Guideline 403):

-

Animals are placed in an inhalation chamber and exposed to the test substance as a vapor for a specified duration, usually 4 hours.[15]

-

The concentration of the substance in the air is carefully controlled and monitored.

-

Following exposure, the animals are observed for up to 14 days.[15]

-

The LC₅₀ is the concentration of the chemical in the air that kills 50% of the test animals and is typically expressed in parts per million (ppm) or milligrams per liter (mg/L).[16]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE.[8] The following provides general guidance:

-

Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[6][9]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are necessary to prevent skin contact.[6][9] For larger quantities, a flame-resistant lab coat is recommended.[9]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors.[6][9] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[6]

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10][12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9][10][11][12]

-

Store in a flammable liquids storage cabinet.[8]

-

Ground and bond containers when transferring material to prevent static discharge.[10][11]

-

Incompatible materials to avoid include strong oxidizing agents and strong acids.[9]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][11][12]

Spill Response

For minor spills, trained laboratory personnel may proceed with cleanup. For major spills, evacuate the area and contact emergency responders.[8]

References

- 1. research.arizona.edu [research.arizona.edu]

- 2. blog.storemasta.com.au [blog.storemasta.com.au]

- 3. 2,4-Dimethylpent-2-ene - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 2,4-Dimethylpent-2-ene | C7H14 | CID 12260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. marquette.edu [marquette.edu]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. 2637874.fs1.hubspotusercontent-na1.net [2637874.fs1.hubspotusercontent-na1.net]

- 8. SOP - Flammables and Combustibles - Bridges Lab Protocols [bridgeslab.sph.umich.edu]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. RISK ASSESSMENT FLOWCHART - Chemical Laboratory Safety and Security - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. cws.auburn.edu [cws.auburn.edu]

- 12. blog.storemasta.com.au [blog.storemasta.com.au]

- 13. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 14. How to Test Flash Point [machinerylubrication.com]

- 15. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 16. chemsafetypro.com [chemsafetypro.com]

A Technical Guide to 2,4-Dimethyl-2-Pentene for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, physicochemical properties, synthesis, and reactivity of 2,4-dimethyl-2-pentene, a versatile building block in organic chemistry.

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. This document outlines its commercial availability, key physicochemical properties, detailed experimental protocols for its synthesis and characteristic reactions, and analytical methodologies.

It is important to clarify that as a simple branched alkene, this compound is not known to be involved in biological signaling pathways in the manner of pharmacologically active molecules. Therefore, this guide will focus on its chemical reaction pathways and synthetic applications, which are of primary relevance to its use in research and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers in various quantities and purities, making it an accessible reagent for a wide range of laboratory and industrial applications. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Name | Purity | Quantity |

| TCI America | This compound | >98.0% (GC) | 5 mL |

| Sigma-Aldrich | This compound | - | 1 g |

| AK Scientific | This compound | - | 5 mL |

| Aladdin Scientific | This compound | ≥98%(GC) | 1 mL |

| TRC | This compound | - | 100 mg, 500 mg |

| Benchchem | This compound | High-purity | - |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in experimental work.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄ | [1] |

| Molecular Weight | 98.19 g/mol | - |

| CAS Number | 625-65-0 | [1] |

| Appearance | Colorless liquid | - |

| Boiling Point | 83 °C | - |

| Melting Point | -127.7 °C | - |

| Density | 0.70 g/mL | - |

| Refractive Index | 1.4020-1.4050 | - |

| Vapor Pressure | 84.2 mmHg at 25°C | - |

| Storage Temperature | 0-10°C | - |

Synthesis and Reaction Pathways

The primary synthetic route to this compound is the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol. This alkene undergoes characteristic electrophilic addition reactions, with ozonolysis being a key method for oxidative cleavage.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative electrophilic addition reaction.

Synthesis of this compound via Dehydration of 2,4-Dimethyl-2-pentanol

This procedure is adapted from standard organic chemistry laboratory techniques for acid-catalyzed dehydration of alcohols.

Materials:

-

2,4-dimethyl-2-pentanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle

Procedure:

-

In a round-bottom flask, place 2,4-dimethyl-2-pentanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while cooling the flask in an ice bath.

-

Set up a fractional distillation apparatus with the round-bottom flask.

-

Gently heat the mixture to a temperature between 150-180°C.

-

Collect the distillate, which will be a mixture of the alkene and water.

-

Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Perform a final distillation to purify the this compound, collecting the fraction boiling at approximately 83°C.

Ozonolysis of this compound

This is a general procedure for the ozonolysis of an alkene followed by a reductive workup.

Materials:

-

This compound

-

Methanol (B129727) or dichloromethane (B109758) (solvent)

-

Ozone generator

-

Dimethyl sulfide (B99878) (DMS) or Zinc dust and acetic acid

-

Dry ice/acetone bath

-

Gas dispersion tube

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane) in a flask equipped with a gas dispersion tube.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

-

Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

For reductive workup, add dimethyl sulfide (DMS) to the solution and allow it to warm to room temperature.

-

The solvent can then be removed under reduced pressure, and the resulting products (acetone and isobutyraldehyde) can be isolated and purified by distillation or chromatography.

Analytical Protocols

Standard analytical techniques are employed to characterize this compound and its reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of this compound and to identify the products of its reactions.

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent) is typically used.

-

Carrier Gas: Helium at a constant flow.

-

Injector: Split/splitless injector, with an injection volume of 1 µL.

-

Oven Program: A temperature ramp is programmed to separate compounds based on their boiling points. A typical program might start at 50°C and ramp up to 250°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure of this compound and its derivatives.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.

-

Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR: The spectrum of this compound will show characteristic signals for the different types of protons in the molecule.

-

¹³C NMR: The spectrum will show distinct peaks for each unique carbon atom in the structure.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[2] Store in a cool, dry, well-ventilated area away from sources of ignition.[2]

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more specific applications, further consultation of the primary literature is recommended.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-Dimethyl-2-pentene from 2,4-Dimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the synthesis of 2,4-dimethyl-2-pentene via the acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol (B165554). This transformation is a classic example of an E1 elimination reaction, a fundamental process in organic synthesis. This compound, a substituted alkene, can serve as a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. The protocol described herein is designed to be a reliable and reproducible method for laboratory-scale synthesis.

The reaction proceeds through the protonation of the hydroxyl group of the alcohol, followed by the loss of a water molecule to form a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields the alkene. In this specific case, the elimination can result in two isomeric products: the major, more substituted this compound (Zaitsev's product), and the minor, less substituted 2,4-dimethyl-1-pentene (B165552) (Hofmann's product).[1] The significant difference in boiling points between the starting alcohol and the alkene products allows for efficient purification by distillation.

Reaction Scheme and Mechanism

The acid-catalyzed dehydration of 2,4-dimethyl-2-pentanol follows an E1 (Elimination, Unimolecular) mechanism. The key steps are:

-

Protonation of the alcohol: The hydroxyl group is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (water).

-

Formation of a carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. This is the rate-determining step of the reaction.

-

Deprotonation to form the alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. Deprotonation can occur from two different positions, leading to the formation of the major and minor alkene products. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is the major product.

Data Presentation

The following table summarizes the key physical properties of the reactant and products, which are essential for the experimental procedure, particularly for the purification steps.

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2,4-Dimethyl-2-pentanol | 116.20 | 132-134 | 0.808 |

| This compound (Major Product) | 98.19 | 83 | 0.696 |

| 2,4-Dimethyl-1-pentene (Minor Product) | 98.19 | 82 | Not readily available |

Note: The data presented is compiled from various chemical data sources.

Experimental Protocols

This protocol is adapted from established procedures for the dehydration of tertiary alcohols.

Materials and Equipment

-

2,4-Dimethyl-2-pentanol

-

Concentrated sulfuric acid (98%) or phosphoric acid (85%)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask (100 mL)

-

Distillation apparatus (fractional distillation column, condenser, receiving flask)

-

Heating mantle

-

Separatory funnel (100 mL)

-

Erlenmeyer flasks

-

Boiling chips

-

Ice bath

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis (optional)

Reaction Setup and Procedure

Safety Precaution: Concentrated sulfuric acid and phosphoric acid are highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Reaction Assembly: Assemble a fractional distillation apparatus using a 100 mL round-bottom flask as the distilling flask. Place a few boiling chips in the flask.

-

Charging the Flask: To the round-bottom flask, add 20 mL of 2,4-dimethyl-2-pentanol.

-

Catalyst Addition: Slowly and with constant swirling, add 5 mL of either concentrated sulfuric acid or 85% phosphoric acid to the alcohol in the flask. The addition should be done carefully to control the exothermic reaction.

-

Distillation: Heat the mixture gently using a heating mantle. The lower-boiling alkene products will begin to distill over. Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature at the head of the column should be maintained below 100°C to minimize the co-distillation of the starting alcohol. Continue the distillation until no more liquid comes over.

Work-up and Purification

-

Neutralization: Transfer the collected distillate to a separatory funnel. Add 20 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Swirl gently at first, and then stopper and shake, venting frequently to release any evolved carbon dioxide gas.

-

Washing: Allow the layers to separate and discard the lower aqueous layer. Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to dry the crude product. Swirl the flask and let it stand for 10-15 minutes.

-

Final Distillation: Carefully decant or filter the dried liquid into a clean, dry round-bottom flask. Perform a final simple or fractional distillation, collecting the fraction that boils in the range of 80-85°C. This fraction will contain the mixture of this compound and 2,4-dimethyl-1-pentene.

Product Characterization

The final product can be characterized by various spectroscopic methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to determine the purity of the product and the relative ratio of the major and minor alkene isomers.[3]

-